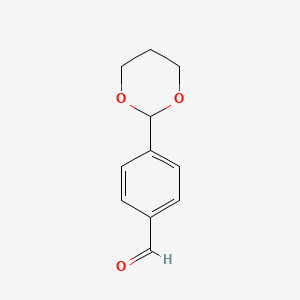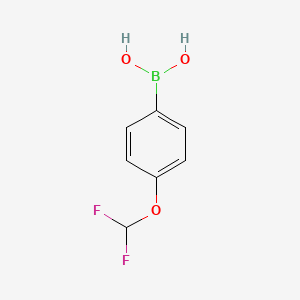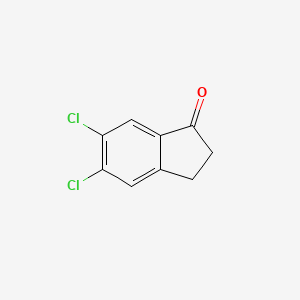
5,6-二氯-2,3-二氢-1H-茚-1-酮
描述
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O. It is a chlorinated derivative of indanone, characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indanone ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
科学研究应用
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
5,6-Dichloro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6-Dichloro-2,3-dihydro-1H-inden-1-one has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of enzymes, such as cytochrome P450, resulting in the inhibition of their catalytic activity . Additionally, 5,6-Dichloro-2,3-dihydro-1H-inden-1-one has been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses. The binding interactions of this compound with biomolecules are critical for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where the biological activity of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one increases with increasing dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound is metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The interaction of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5,6-Dichloro-2,3-dihydro-1H-inden-1-one can interact with intracellular proteins and be distributed to various cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is an important factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles and influence its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indanone derivatives. One common method includes the bromination of indanone using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the desired dichlorinated product .
Industrial Production Methods
Industrial production methods for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one are not widely documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
5,6-Dichloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
作用机制
The mechanism of action of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Detailed studies on its mechanism of action are limited, but it is known to interact with various biological molecules .
相似化合物的比较
Similar Compounds
- 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other indanone derivatives. This uniqueness makes it valuable in specialized chemical syntheses and research applications .
属性
IUPAC Name |
5,6-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYRFWOQUWBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628826 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-31-7 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
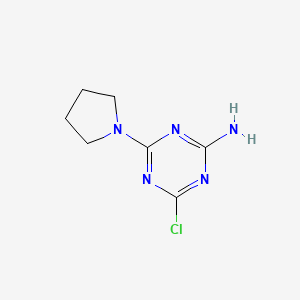
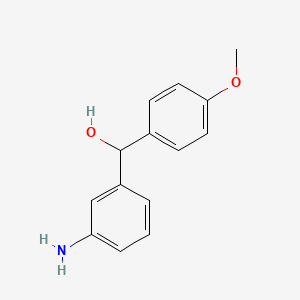
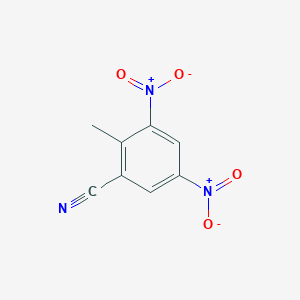

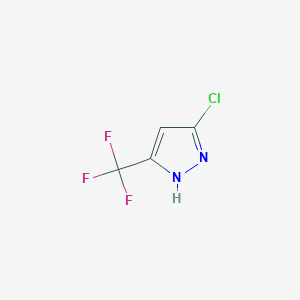
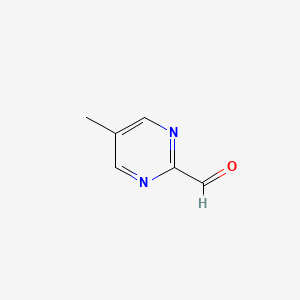
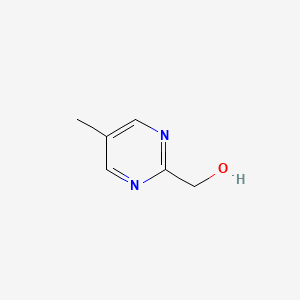
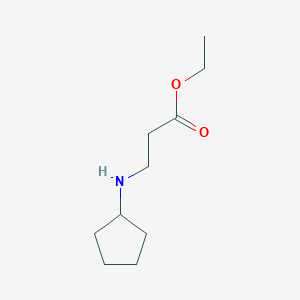
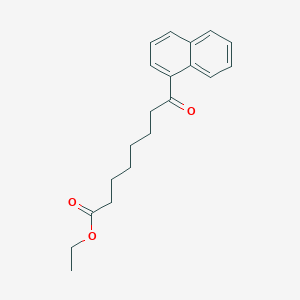
![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

